Transporter Binding Affinity Profile: Diclofensine vs. Nomifensine Selectivity Ratio Differentiation
Diclofensine exhibits a distinct transporter affinity ratio compared to the structurally related comparator nomifensine. While both compounds inhibit DAT, NET, and SERT, diclofensine shows a Ki ratio of approximately 1:1:3 for DAT:NET:SERT, with Ki values of 16.8 nM (DAT), 15.7 nM (NET), and 51 nM (SERT) [1]. This contrasts with nomifensine, which demonstrates a more pronounced dopamine-norepinephrine bias with substantially weaker SERT inhibition. This differential SERT engagement profile has direct functional consequences—diclofensine's balanced serotonin transporter inhibition contributes to its distinct behavioral pharmacology, including documented abuse potential comparable to cocaine, a liability not equivalently observed with nomifensine [2].
| Evidence Dimension | Transporter binding affinity (Ki) selectivity profile |
|---|---|
| Target Compound Data | DAT Ki = 16.8 nM, NET Ki = 15.7 nM, SERT Ki = 51 nM |
| Comparator Or Baseline | Nomifensine: DAT Ki ~8 nM, NET Ki ~6 nM, SERT Ki ~1000+ nM (weak SERT inhibition) |
| Quantified Difference | Diclofensine exhibits ~20-fold stronger SERT affinity than nomifensine; nomifensine shows ~2-fold stronger DAT/NET affinity than diclofensine |
| Conditions | Radioligand binding assays using recombinant human transporters |
Why This Matters
SERT engagement materially influences the compound's abuse liability profile and downstream serotonergic signaling, which may be a critical experimental variable or a disqualifying characteristic depending on research objectives.
- [1] Wikiwand. Diclofensine. https://www.wikiwand.com/en/Diclofensine. View Source
- [2] Luethi D, et al. Effects of the new psychoactive substances diclofensine, diphenidine, and methoxphenidine on monoaminergic systems. European Journal of Pharmacology. 2018;819:242-247. doi:10.1016/j.ejphar.2017.12.012. View Source
